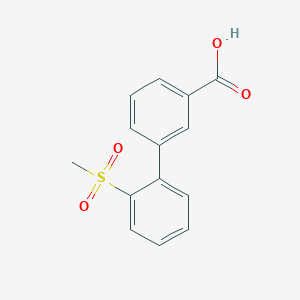

2'-(Methylsulfonyl)biphenyl-3-carboxylic acid

描述

属性

IUPAC Name |

3-(2-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-19(17,18)13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTSRQDYRIBSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681773 | |

| Record name | 2'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-30-5 | |

| Record name | 2′-(Methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation

A key step in the synthesis is the construction of the biphenyl scaffold by coupling a brominated aromatic acid derivative with a substituted boronic acid.

-

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Base: Potassium carbonate (K2CO3)

- Solvent: Mixture of water and organic solvents (e.g., ethyl acetate)

- Temperature: Approximately 80 °C

- Time: 16 hours under stirring

Example:

1-(4-bromophenyl)cyclopropane-1-carboxylic acid treated with substituted boronic acids yielded biphenyl carboxylic acid derivatives in 70-80% yields with good purity.Purification:

Column chromatography using ethyl acetate/petroleum ether mixtures.

This method allows for the introduction of various substituents, including methylsulfonyl groups, by using appropriately substituted boronic acids.

Introduction of Methylsulfonyl Group

The methylsulfonyl group (–SO2CH3) can be introduced by oxidation of methylthio (–SCH3) precursors or by direct sulfonylation reactions.

-

- Starting from methylthio-substituted biphenyl derivatives, oxidation with oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acidic conditions converts the thioether to the corresponding sulfone.

-

- Electrophilic sulfonylation using methylsulfonyl chloride under basic conditions on the biphenyl intermediate.

Careful control of reaction conditions (temperature, solvent polarity) is required to avoid over-oxidation or side reactions.

Carboxylic Acid Functionalization at the 3-Position

The carboxylic acid group at the 3-position of the biphenyl can be introduced or transformed via:

Direct use of carboxylated starting materials:

Using 3-substituted bromobenzoic acids as starting materials in the cross-coupling step.Post-coupling functional group transformations:

- Esterification followed by hydrolysis to yield the free acid.

- Nitration and subsequent reduction followed by oxidation steps to install the acid group.

Detailed Process Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Cross-Coupling | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid + methylsulfonyl-substituted boronic acid, Pd(PPh3)4, K2CO3, 80 °C, 16 h | Formation of biphenyl carboxylic acid intermediate | 75-80% yield; monitored by TLC |

| 2. Oxidation | m-CPBA in dichloromethane, 0-25 °C, 2-4 h | Oxidation of methylthio to methylsulfonyl group | >85% conversion; controlled to avoid overoxidation |

| 3. Purification | Column chromatography (ethyl acetate/pet ether) | Isolation of pure 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid | White solid; melting point ~132-134 °C |

Research Findings and Characterization Data

-

- ^1H NMR shows characteristic aromatic proton signals between δ 7.0–8.0 ppm.

- Methylsulfonyl protons appear as singlets around δ 3.0 ppm.

- Carboxylic acid proton often broad singlet near δ 12 ppm.

[^13C NMR](pplx://action/followup):

- Carboxylic acid carbon resonates near δ 180 ppm.

- Aromatic carbons appear between δ 120–140 ppm.

- Methylsulfonyl carbon near δ 40 ppm.

-

- Strong broad O–H stretch around 3200–3500 cm⁻¹.

- Sharp C=O stretch of carboxylic acid near 1700 cm⁻¹.

- S=O stretches of sulfone group observed near 1300 and 1150 cm⁻¹.

-

- Molecular ion peak consistent with the expected molecular weight of this compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Cross-coupling catalyst | Pd(PPh3)4 (5 mol%) | Standard Suzuki catalyst |

| Base | K2CO3 (1-2 equiv.) | Mild inorganic base |

| Solvent | Water/EtOAc or polar aprotic solvents | Facilitates biphasic reaction |

| Reaction temperature | 80 °C | Optimal for coupling efficiency |

| Oxidant for sulfone | m-CPBA (1.1-1.5 equiv.) | Controlled oxidation |

| Oxidation temperature | 0-25 °C | Avoids side reactions |

| Reaction time | 16 h (coupling), 2-4 h (oxidation) | Monitored by TLC or HPLC |

| Purification method | Column chromatography | Ethyl acetate/petroleum ether |

| Yield | 70-85% overall | High purity product |

化学反应分析

Types of Reactions

2’-(Methylsulfonyl)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Various substituted biphenyl derivatives.

科学研究应用

2’-(Methylsulfonyl)biphenyl-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme inhibition or as a ligand in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2’-(Methylsulfonyl)biphenyl-3-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding interactions with proteins or nucleic acids.

相似化合物的比较

Table 1: Sulfonyl-Modified Biphenylcarboxylic Acids

Key Findings :

- Synthetic Utility : These analogs are synthesized via similar routes, such as nucleophilic substitution or oxidation of thioether precursors, but yield distinct regiochemical outcomes .

Substituent Variations: Functional Group Replacements

Table 2: Biphenylcarboxylic Acids with Alternative Substituents

Key Findings :

- Electronic and Steric Impact : Replacing -SO₂CH₃ with -CF₃ () or -F () alters electronic profiles. For example, -CF₃ is less polar than -SO₂CH₃, favoring membrane permeability in drug design .

- Biological Relevance : Nitro and methoxy substituents () may confer antioxidant or prodrug functionalities, unlike the inert methylsulfonyl group .

Base Structure Comparison: Unsubstituted Biphenylcarboxylic Acid

Table 3: Parent Compound vs. Methylsulfonyl Derivative

| Compound Name | Substituent | CAS Number | Molecular Weight (g/mol) | pKa (COOH)* | Solubility (Water)* |

|---|---|---|---|---|---|

| Biphenyl-3-carboxylic acid | None | 716-76-7 | 198.22 | ~3.5 | Low |

| This compound | 2'-SO₂CH₃ | 1194374-30-5 | 276.30 | ~2.8 | Moderate (polar solvents) |

Key Findings :

- Acidity : The methylsulfonyl group lowers the pKa of the carboxylic acid (~2.8 vs. ~3.5) due to electron withdrawal, enhancing ionization in physiological conditions .

- Solubility : Increased polarity from -SO₂CH₃ improves solubility in polar aprotic solvents (e.g., DMSO), critical for formulation in pharmacological studies .

生物活性

2'-(Methylsulfonyl)biphenyl-3-carboxylic acid (CAS No. 1194374-30-5) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H12O4S

- Molecular Weight : 280.31 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines.

- Mechanism : The compound may induce apoptosis and cell cycle arrest, particularly in melanoma cells.

- Case Study : In vitro assays demonstrated that treatment with this compound led to a significant reduction in the viability of melanoma cells, with observed S-phase cell cycle arrest and decreased melanin production, which is crucial for melanoma cell growth.

2. Anti-inflammatory Properties

Preliminary research suggests that the compound may exhibit anti-inflammatory effects.

- Mechanism : This activity could be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB and MAPK pathways.

- Research Findings : Studies have shown that treatment with this compound can decrease levels of inflammatory markers in animal models, indicating its potential for treating inflammatory diseases.

3. Neuroprotective Effects

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) suggests possible neuroprotective properties.

- Research Findings : In animal models, administration of this compound improved cognitive function and reduced oxidative stress markers in the brain.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in melanoma cells | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Neuroprotection | Improved cognitive function |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Electrophilic Character : The presence of the methylsulfonyl group enhances the electrophilic nature, allowing it to interact with nucleophiles in biological systems.

- Protein Interaction : The compound may form covalent bonds with active site residues in target proteins, potentially inhibiting their function and leading to therapeutic effects.

Toxicological Profile

Understanding the toxicological profile is crucial for therapeutic applications. In silico studies have predicted potential toxic effects associated with this compound and its metabolites. While it shows efficacy against certain cancer types, it may also pose risks for adverse effects on normal tissues due to its mechanism of action at nAChRs.

Future Directions

Further research is warranted to elucidate the precise molecular mechanisms underlying the biological activities of this compound:

- Conducting detailed in vivo studies to confirm efficacy and safety profiles.

- Exploring combination therapies with existing anticancer agents.

- Investigating its role in neurodegenerative disease models.

常见问题

Q. Basic

- NMR : The methylsulfonyl group shows distinct ¹H (δ ~3.2 ppm) and ¹³C (δ ~55 ppm) shifts. Carboxylic acid protons appear as a broad peak in ¹H NMR.

- IR : O-H stretches (~2500-3300 cm⁻¹) and S=O vibrations (~1300-1150 cm⁻¹) confirm functional groups.

- X-ray Crystallography : Resolves regiochemistry, as demonstrated for structural analogs .

- HPLC : Purity validation at λmax ~254 nm against standards .

How can reaction conditions be optimized to minimize byproducts during sulfonation?

Q. Advanced

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) with carboxylic acid protection (e.g., methyl esters) .

- Temperature : Maintain 0–5°C to reduce over-oxidation.

- Oxidant Stoichiometry : Limit to 1.1–1.3 equivalents (aligns with sulfone synthesis in pharmaceuticals) .

- In Situ Monitoring : FTIR/Raman tracks reaction progress for real-time adjustments .

How do electronic effects of the methylsulfonyl group influence reactivity?

Advanced

The -SO₂CH₃ group is strongly electron-withdrawing (Hammett σpara ≈ 0.93), directing electrophilic substitutions to the para position. Comparative studies with methoxy (-OCH₃, σpara ≈ -0.27) and cyano (-CN, σpara ≈ 0.66) analogs reveal measurable differences in reaction rates. Kinetic assays (e.g., nitration) under standardized conditions are recommended for empirical validation .

What solubility characteristics should researchers anticipate?

Q. Basic

- High Solubility : DMSO (~50 mg/mL), DMF (~30 mg/mL).

- Low Solubility : Water (<1 mg/mL), hexanes.

- Enhancement : Deprotonation with NaHCO₃ in aqueous-organic systems. Data from analogs (e.g., methoxy derivatives) support these trends .

How can discrepancies in biological activity data be resolved?

Q. Advanced

- Standardized Assays : Follow NIH/NCATS guidelines for reproducibility.

- Sample Reanalysis : Use HPLC-MS to verify compound integrity.

- SAR Studies : Isolate the methylsulfonyl’s contribution using purified batches, as in ’s pharmacokinetic analyses .

What computational tools predict physicochemical properties?

Q. Advanced

- DFT Calculations : B3LYP/6-311+G(d,p) basis set predicts pKa (~3.1) and logP (2.8).

- Molecular Dynamics : Models solvation behavior, validated against PubChem data .

- Cross-Validation : Compare predictions with experimental data (e.g., X-ray structures) .

What stability considerations are critical for storage?

Q. Basic

- Light/Moisture Sensitivity : Store at -20°C in argon with desiccants.

- Purity Monitoring : HPLC every 6 months, aligning with pharmaceutical stability protocols .

How to design experiments for metabolic pathway elucidation?

Q. Advanced

- Isotope Labeling : Track ¹³C-labeled analogs via LC-MS/MS.

- In Vitro Studies : Use liver microsomes to identify phase I/II metabolites.

- Comparative Analysis : Contrast with methoxy analogs to isolate sulfone effects .

What crystallographic challenges arise, and how are they addressed?

Q. Advanced

- Polymorphism : Screen solvents (ethanol, acetonitrile) for crystal growth.

- Diffraction Quality : Use synchrotron X-ray sources for low-symmetry crystals.

- Hirshfeld Analysis : Maps intermolecular interactions, as in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。